2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide
Description
2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide is a pyridine-based compound characterized by a carboxamide group at the 4-position of the pyridine ring, a 2-methoxyethoxy substituent at the 2-position, and N,N-dimethylation of the carboxamide moiety. This structure confers unique physicochemical properties, including enhanced solubility due to the polar 2-methoxyethoxy group and moderate lipophilicity from the dimethylated amide.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-13(2)11(14)9-4-5-12-10(8-9)16-7-6-15-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUARUQPRJVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 4-cyanopyridine with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Catalytic Applications
The compound is noted for its potential as a catalyst in organic reactions. Similar compounds, such as N,N-dimethylpyridin-4-amine (DMAP), are widely used as nucleophilic catalysts due to their basicity and ability to stabilize reaction intermediates. DMAP derivatives have been successfully employed in:
- Esterification Reactions : They facilitate the formation of esters from carboxylic acids and alcohols by activating the acyl group, thus enhancing the reaction rate and yield .
- Synthesis of Indoles : DMAP-based ionic liquids have shown efficiency in synthesizing indoles through Fischer indole synthesis, demonstrating the versatility of pyridine derivatives in catalysis .
Medicinal Chemistry
Compounds containing the dimethylamine moiety exhibit a broad spectrum of pharmacological activities. Research indicates that derivatives of dimethylamine can serve as:
- Antimicrobial Agents : Various studies have highlighted their effectiveness against bacterial infections, making them valuable candidates for antibiotic development .
- Anticancer Drugs : The ability to modulate biological targets allows these compounds to be explored for their potential in cancer therapies, targeting pathways involved in tumor growth .
Case Study 1: Esterification with Acetic Anhydride
In a study focusing on DMAP as a catalyst for esterification reactions, it was found that the reaction proceeds via a mechanism involving the formation of an acylpyridinium ion. This intermediate significantly enhances the nucleophilicity of alcohols, leading to higher yields of esters compared to traditional methods. The research emphasizes optimizing conditions such as solvent choice and temperature to maximize efficiency .
Case Study 2: Synthesis of Anticancer Agents
Research into dimethylamine derivatives has led to the identification of compounds with potent anticancer properties. For instance, specific modifications to the pyridine structure have resulted in molecules that effectively inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. These findings underscore the importance of structural diversity in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Positional Isomers: Pyridine-2-carboxamide vs. Pyridine-4-carboxamide
The position of the carboxamide group on the pyridine ring significantly impacts molecular interactions. For example:
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-37-9) features a carboxamide at the 2-position and an aminophenoxy group at the 4-position. This compound is noted for its versatility in drug discovery due to improved hydrogen-bonding capacity and π-π stacking interactions .
- In contrast, 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide positions the carboxamide at the 4-position, which may alter binding affinities in biological systems due to steric and electronic differences.
Substituent Effects: Methoxyethoxy vs. Other Ether Chains
The 2-methoxyethoxy group distinguishes this compound from analogs with simpler ether or alkyl chains:
Amide Functionalization: N,N-Dimethyl vs. Unsubstituted Amides
- N-[2-(dimethylamino)ethyl]pyridin-2-amine () demonstrates how dimethylamino groups can modulate basicity and membrane permeability. The dimethylated amide in the target compound likely enhances metabolic stability compared to unsubstituted analogs like 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (), which retains a free NH group for intermolecular interactions .
Research Implications and Limitations
- Pharmaceutical Potential: The compound’s balance of solubility and lipophilicity may make it a candidate for prodrug development or kinase inhibitor scaffolds.
- Material Science Applications : Methoxyethoxy groups could enable use in polymer electrolytes or organic semiconductors .
- Knowledge Gaps: Experimental data on synthesis, stability, and bioactivity are needed to validate hypotheses derived from analogs.
Biological Activity
2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide, often referred to as compound 1, is a pyridine derivative that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C13H17N1O3
- Molecular Weight : 249.28 g/mol
Research indicates that this compound acts primarily through the following mechanisms:
- Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :
- Antimicrobial Activity :
- Antifungal Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| NAMPT Activation | Increased NAD+ levels, improved metabolic regulation | |
| Antibacterial | Effective against ESBL-producing E. coli | |
| Antifungal | Inhibition of fungal growth |
Case Study 1: NAMPT Activation and Metabolic Regulation
A study conducted on high-fat diet-induced obese mice demonstrated that oral administration of a related compound significantly increased NAD+ levels and reduced body weight. This finding suggests that compounds similar to this compound could serve as effective anti-obesity agents by modulating metabolic pathways through NAMPT activation .
Case Study 2: Antibacterial Efficacy
In vitro studies have highlighted the antibacterial potential of pyridine carboxamides against resistant strains of E. coli. Compounds similar to this compound were found to bind effectively to the active site of β-lactamase enzymes, enhancing their efficacy as potential antibiotic agents .
Case Study 3: Antifungal Activity
Research into the antifungal properties of pyridine derivatives indicates that these compounds can inhibit the growth of various fungi. The mechanism appears to involve interference with fungal cell wall synthesis, leading to cell death .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide?
The synthesis typically involves amide bond formation between pyridine-4-carboxylic acid derivatives and dimethylamine-containing reagents. A common approach includes:
- Step 1 : Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or DMF .
- Step 2 : Reaction with N,N-dimethylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Key variables: Solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of coupling agents.
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyethoxy and dimethylamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₃H₂₀N₂O₃, theoretical MW = 268.15 g/mol) .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for dissolution during biological assays.
- Aqueous buffers : Use co-solvents like ethanol (<10% v/v) to enhance solubility. Stability should be monitored via HPLC at 25°C and 4°C over 24–72 hours .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
- Catalyst screening : Compare DMAP, HOBt, or HOAt for amide bond efficiency. DMAP often provides higher yields (~75–85%) in non-polar solvents .
- Solvent effects : Anhydrous DMF improves coupling efficiency vs. THF due to better reagent solubility.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like N-oxidation of the pyridine ring .
Q. What strategies resolve contradictions in bioactivity data across assay models?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out assay-specific artifacts .
- Control experiments : Include N-desmethyl analogs to assess the role of dimethylamide groups in activity.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance across replicates .
Q. How can derivatization strategies enhance structure-activity relationship (SAR) studies?
- Functional group modifications : Replace the methoxyethoxy group with ethoxy or hydroxyethoxy to probe steric/electronic effects on target binding .
- Isosteric replacements : Substitute the pyridine ring with pyrimidine or quinoline cores to assess scaffold flexibility.
- Pharmacokinetic profiling : Introduce radiolabels (³H or ¹⁴C) to track metabolic stability in hepatic microsome assays .
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- First aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 20 minutes and seek medical attention .
- Waste disposal : Incinerate or use licensed chemical waste services compliant with EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
